Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)-
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Overview
Description
Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a benzoyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method includes using vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment . The reaction is characterized by its simplicity and high yields, ranging from 78% to 92%.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Scientific Research Applications
Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Uniqueness
Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- is unique due to its specific benzoyl group attached to the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
820972-86-9 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)10-7-11(14-13-10)12(16)9-5-3-2-4-6-9/h2-6,11,14H,7H2,1H3 |
InChI Key |
PHUIRMVWTXCOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC(C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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